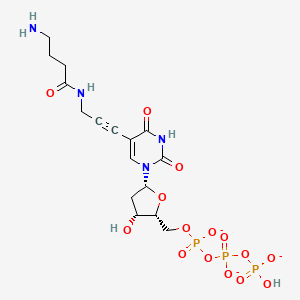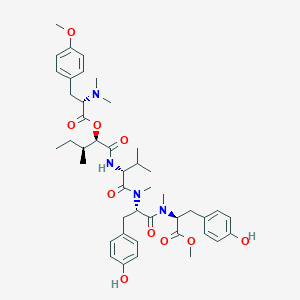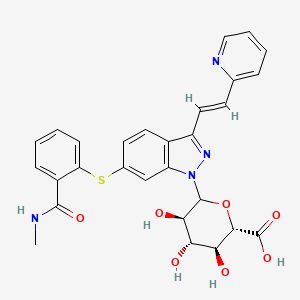
BDP 558/568 azide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BDP 558/568 azide is a borondipyrromethene dye with azide functional group for Click chemistry. Its spectra are close to Cyanine3 channel. The fluorophore has been used for lipid tracking as BDP 558/568 C12, but azide functional groups allow easy conjugation with a wide variety of other molecules of interest.
Scientific Research Applications
1. Fluorescence Microscopy in Biological Studies
BDP 558/568 azide has been utilized in biological research for fluorescence microscopy. For example, Herbert et al. (2011) employed fluorescent BODIPY probes, including red-fluorescent BODIPY 558/568, to label and track the amphibian chytrid fungus Batrachochytrium dendrobatidis in multi-strain experiments. They found that cells stained with BODIPY 558/568 could be distinguished based on their fluorescence characteristics, indicating the probe's utility in research involving multiple strains of pathogens (Herbert, Leung, & Bishop, 2011).
2. Development of Sensor Molecules
BDP 558/568 azide has been used in the development of sensor molecules for detecting specific ions. Bricks et al. (2005) incorporated BDP into sensor molecules for detecting Fe(III) ions. The BDP derivative showed dual emission in water and could be employed for selective ratiometric signaling of Fe(III) in buffered aqueous solutions (Bricks, Kovalchuk, Trieflinger, Nofz, Büschel, Tolmachev, Daub, & Rurack, 2005).
3. Protein Imaging in Live Cells
The application of BDP 558/568 azide in cellular protein imaging has been demonstrated by Beatty et al. (2011). They described a BODIPY-cyclooctyne (BDPY), a membrane-permeant fluorophore, for labeling intracellular proteins in live mammalian cells with reactive azides. This method revealed significant fluorescence signals above background in azide-tagged cells labeled with BDPY (Beatty, Szychowski, Fisk, & Tirrell, 2011).
4. Photosensitizer for Photodynamic Therapy
Yogo et al. (2005) explored a photosensitizer based on the BODIPY chromophore, highlighting its potential in photodynamic therapy. They developed a novel photosensitizer scaffold (2I-BDP) based on BODIPY, which exhibited strong near-infrared singlet oxygen luminescence emission and higher photostability than conventional photosensitizers. This makes it suitable for applications in oxidative stress studies and cell photosensitization (Yogo, Urano, Ishitsuka, Maniwa, & Nagano, 2005).
5. Localization in Living Cells
Brubaker et al. (1999) synthesized Bodipy 558/568-modified acetazolamide for localizing carbonic anhydrase in living cells. The modified acetazolamide labeled cells at low concentrations and showed efficacy as an inhibitor, proving useful for studying carbonic anhydrase in various organisms due to the active site's high conservation in this enzyme (Brubaker, Mao, & Gay, 1999).
properties
Product Name |
BDP 558/568 azide |
|---|---|
Molecular Formula |
C19H19BF2N6OS |
Molecular Weight |
428.2688 |
IUPAC Name |
N-(3-azidopropyl)-3-(5,5-difluoro-7-(thiophen-2-yl)-5H-5l4,6l4-dipyrrolo[1,2-c:2',1'-f][1,3,2]diazaborinin-3-yl)propanamide |
InChI |
InChI=1S/C19H19BF2N6OS/c21-20(22)27-14(7-9-19(29)24-10-2-11-25-26-23)4-5-15(27)13-16-6-8-17(28(16)20)18-3-1-12-30-18/h1,3-6,8,12-13H,2,7,9-11H2,(H,24,29) |
InChI Key |
ZPOKKCUBLPETSH-UHFFFAOYSA-N |
SMILES |
F[B-]1(F)[N+]2=C(C3=CC=CS3)C=CC2=CC4=CC=C(CCC(NCCCN=[N+]=[N-])=O)N14 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Bodipy 558/568 azide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







